molecular formula C26H39NO2 B1417733 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline CAS No. 1040688-35-4

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline

Cat. No.: B1417733
CAS No.: 1040688-35-4
M. Wt: 397.6 g/mol
InChI Key: LGNVRVRBFBHFKN-UHFFFAOYSA-N
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Description

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline is a synthetic organic compound with the molecular formula C26H39NO2 and a molecular weight of 397.6 g/mol . This compound is characterized by the presence of tert-butyl groups attached to a phenoxyethyl moiety and an isobutoxyaniline group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline involves several steps. One common method includes the reaction of 2,4-di-tert-butylphenol with ethylene oxide to form 2,4-di-tert-butylphenoxyethanol. This intermediate is then reacted with 4-isobutoxyaniline under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline involves its interaction with specific molecular targets. The phenoxyethyl moiety allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline can be compared with similar compounds such as:

    N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-methoxyaniline: This compound has a methoxy group instead of an isobutoxy group, which may alter its chemical reactivity and biological activity.

  • **N-{2-[2,4-DI(Tert-butyl)phenoxy]

Properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2/c1-19(2)18-29-22-12-10-21(11-13-22)27-15-16-28-24-14-9-20(25(3,4)5)17-23(24)26(6,7)8/h9-14,17,19,27H,15-16,18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNVRVRBFBHFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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